![molecular formula C25H25N3O2 B252809 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B252809.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by researchers at the GlaxoSmithKline pharmaceutical company.
作用機序
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide acts by binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine in certain areas of the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing exploratory behavior, and improving cognitive function.
実験室実験の利点と制限
One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its use in lab experiments is limited by its poor solubility in water, which can make it difficult to administer.
将来の方向性
Future research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide could focus on developing more effective methods for administering the compound, such as the use of prodrugs or nanocarriers. Additionally, further studies could investigate the potential therapeutic applications of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide in other diseases, such as addiction and schizophrenia.
合成法
The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-benzoylpiperazine to form the intermediate product, which is subsequently reacted with 2-(4-aminophenyl)ethanol to form the final product.
科学的研究の応用
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including anxiety, depression, and pain. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
特性
製品名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide |
---|---|
分子式 |
C25H25N3O2 |
分子量 |
399.5 g/mol |
IUPAC名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)24(29)26-22-9-5-6-10-23(22)27-15-17-28(18-16-27)25(30)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29) |
InChIキー |
ANNZQYVPOWNRHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。